Tetrahydrofuran-2-ylmethyl chloroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

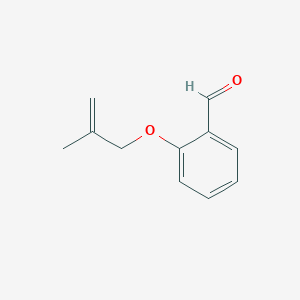

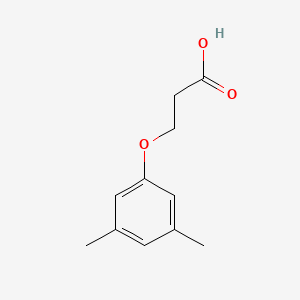

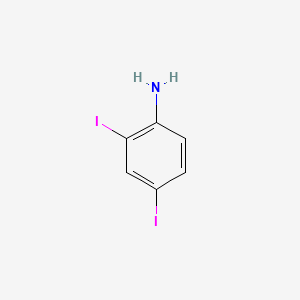

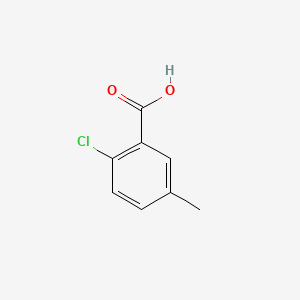

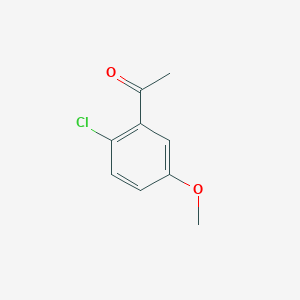

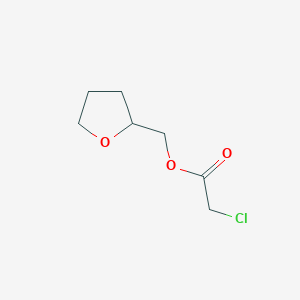

Tetrahydrofuran-2-ylmethyl chloroacetate is a chemical compound with the molecular formula C7H11ClO31. It is a derivative of tetrahydrofuran, which is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom1.

Synthesis Analysis

The synthesis of Tetrahydrofuran-2-ylmethyl chloroacetate is not explicitly mentioned in the search results. However, related compounds such as tetrahydrofuran are synthesized through various methods, including the reaction of ethyl chloroacetate with aqueous ammonia solutions2.

Molecular Structure Analysis

The molecular structure of Tetrahydrofuran-2-ylmethyl chloroacetate consists of a tetrahydrofuran ring attached to a chloroacetate group1. The InChI string for this compound is InChI=1/C7H11ClO3/c8-4-7(9)11-5-6-2-1-3-10-6/h6H,1-5H21.

Chemical Reactions Analysis

Specific chemical reactions involving Tetrahydrofuran-2-ylmethyl chloroacetate are not detailed in the search results. However, tetrahydrofuran, a related compound, has been studied extensively for its high-temperature ignition and laminar flame behavior3.

Physical And Chemical Properties Analysis

The specific physical and chemical properties of Tetrahydrofuran-2-ylmethyl chloroacetate are not detailed in the search results. However, physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point5.

科学的研究の応用

Chemical Synthesis and Organic Reactions

Tetrahydrofuran-2-ylmethyl chloroacetate is an intermediate in various chemical synthesis and organic reactions. It's involved in the reductive and brominative termination of alkenol cyclization in aerobic cobalt-catalyzed reactions, leading to the production of functionalized tetrahydrofurans, which are crucial in synthesizing various organic compounds (Schuch et al., 2009). Additionally, this compound plays a role in the synthesis of 3-(1-chloroalkyl)-2-tetrahydrofuran carboxylic esters through transition metal-catalyzed chlorine transfer radical cyclizations, showing preference for the formation of 2,3-cis-substituted tetrahydrofurans (Udding et al., 1994).

Catalytic Reactions

The compound is used in reactions catalyzed by various metals. For instance, it reacts with RhCl(PPh3)3 in boiling tetrahydrofuran, leading to a product derived from a formal insertion of an allene unit into the C–O bond of the starting chloroacetate, with the concurrent formation of chloroacetic acid (Miyano et al., 1982). This showcases its utility in complex organic transformations involving metal catalysts.

Development of Organic Photoredox Catalytic Systems

Tetrahydrofuran-2-ylmethyl chloroacetate is involved in the development of new organic photoredox catalytic systems for the construction of tetrahydrofurans using allylic alcohols and alkenes (Grandjean & Nicewicz, 2013). This method is pivotal in synthesizing biologically active molecules, highlighting the compound's significance in medicinal chemistry and drug development.

Synthesis of N-Substituted Derivatives

The compound is also crucial in synthesizing N-substituted derivatives, serving as a base compound for further chemical modifications. For instance, Tetrahydrofuran-2-ylmethylamine, a related compound, is used to synthesize N-substituted derivatives with potential biological activities (Aziz‐ur‐Rehman et al., 2014).

Delipidation and Water Solubilization in Biological Samples

Tetrahydrofuran-2-ylmethyl chloroacetate is used in delipidation and solubilization processes, particularly in handling biological samples like brain proteolipid proteins. This highlights its importance in biochemical research and analysis (Tandler & Fiszer de Plazas, 1975).

Safety And Hazards

The safety data sheet for a related compound, Tetrahydrofuran, classifies it as a

特性

IUPAC Name |

oxolan-2-ylmethyl 2-chloroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c8-4-7(9)11-5-6-2-1-3-10-6/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHFVSLNJYZJKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290611 |

Source

|

| Record name | tetrahydrofuran-2-ylmethyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrofuran-2-ylmethyl chloroacetate | |

CAS RN |

702-26-1 |

Source

|

| Record name | NSC69950 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrahydrofuran-2-ylmethyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。